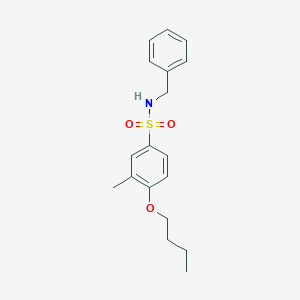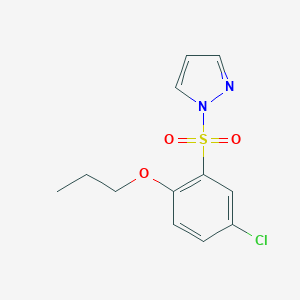![molecular formula C15H23ClN2O4S B272664 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is also known by its chemical name, Trazodone. Trazodone is a psychoactive drug that is primarily used to treat depression, anxiety, and insomnia.
Scientific Research Applications
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its antidepressant, anxiolytic, and sedative properties. It has also been investigated for its potential use in the treatment of various other conditions such as neuropathic pain, fibromyalgia, and post-traumatic stress disorder. Trazodone has been found to modulate the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine, which are involved in mood regulation.
Mechanism of Action
The exact mechanism of action of 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that regulate mood and emotions. Trazodone also acts as an antagonist at various serotonin receptors, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. Trazodone has also been found to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects. Additionally, trazodone has been found to have sedative effects, which may be due to its ability to enhance the activity of GABA, an inhibitory neurotransmitter.
Advantages and Limitations for Lab Experiments
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also limitations to using trazodone in lab experiments. One limitation is that it has a short half-life, which means that its effects may not be long-lasting. Another limitation is that it has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
Future Directions
There are several future directions for research on 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol. One direction is to investigate its potential use in the treatment of other conditions, such as neuropathic pain and fibromyalgia. Another direction is to investigate the mechanisms underlying its effects on mood and emotions. Additionally, there is a need for more research on the long-term effects of trazodone use, particularly in elderly populations. Finally, there is a need for more research on the optimal dosing and administration of trazodone to maximize its therapeutic effects while minimizing its side effects.
Synthesis Methods
The synthesis of 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol involves the condensation of 4-chloro-3-propoxybenzene sulfonamide with 1-piperazineethanol in the presence of a suitable solvent and a catalyst. The reaction proceeds under reflux conditions for several hours and the product is obtained after purification by recrystallization.
properties
Product Name |
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Molecular Formula |
C15H23ClN2O4S |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
2-[4-(4-chloro-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-11-22-15-12-13(3-4-14(15)16)23(20,21)18-7-5-17(6-8-18)9-10-19/h3-4,12,19H,2,5-11H2,1H3 |
InChI Key |
XWFHAWWEQXGMRJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)



